

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate in the synthesis of novel heterocycles

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Compound of Interest

Compound Name:	Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate
Cat. No.:	B1321742

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Application Notes and Protocols for Researchers

Topic: **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** in the Synthesis of Novel Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-isopropyl-2-oxopyrrolidine-4-carboxylate is a versatile building block for the synthesis of novel heterocyclic compounds. The pyrrolidinone core is a prevalent scaffold in many biologically active molecules and approved drugs, offering opportunities for creating diverse molecular architectures.^{[1][2][3]} This document provides detailed protocols for the synthesis of the title compound and its application in the preparation of a novel spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione, a heterocyclic system of significant interest in medicinal chemistry.^{[4][5]}

Synthesis of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

The starting material can be efficiently synthesized via a Michael addition reaction between isopropyl amine and dimethyl itaconate.

Experimental Protocol:

A solution of dimethyl itaconate (15.8 g, 0.1 mol) in 50 mL of methanol is prepared in a round-bottom flask equipped with a magnetic stirrer. Isopropyl amine (7.1 g, 0.12 mol) is added dropwise to the solution at room temperature. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** as a colorless oil.

Product	Molecular Formula	Molecular Weight	Yield (%)	Boiling Point (°C/mmHg)
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate	C ₉ H ₁₅ NO ₃	185.22	85-95	135-140 / 1.0

Characterization Data:

- ¹H NMR (CDCl₃, 400 MHz): δ 4.50 (sept, 1H, J = 6.8 Hz, N-CH), 3.75 (s, 3H, O-CH₃), 3.50-3.35 (m, 2H, N-CH₂), 3.20 (dd, 1H, J = 10.0, 8.0 Hz, H-4), 2.80 (dd, 1H, J = 17.0, 10.0 Hz, H-3a), 2.50 (dd, 1H, J = 17.0, 8.0 Hz, H-3b), 1.20 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).
- ¹³C NMR (CDCl₃, 100 MHz): δ 174.5 (C=O, ester), 172.0 (C=O, lactam), 52.5 (O-CH₃), 48.0 (N-CH), 45.0 (N-CH₂), 40.0 (C-4), 35.0 (C-3), 20.0 (CH(CH₃)₂).
- IR (neat, cm⁻¹): 2970, 1735 (C=O, ester), 1680 (C=O, lactam).

Synthesis of 1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione

This protocol describes a potential application of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** in the synthesis of a novel spiro-heterocycle through a condensation reaction with

2-aminobenzamide. This reaction is analogous to previously reported syntheses of similar spiro-quinazoline systems.^[5]

Experimental Protocol:

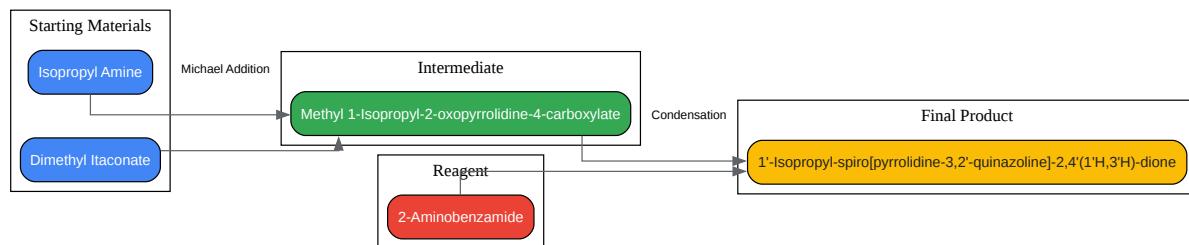
To a solution of **Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate** (1.85 g, 10 mmol) and 2-aminobenzamide (1.36 g, 10 mmol) in 50 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, is added a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol). The reaction mixture is heated to reflux for 12-18 hours, with azeotropic removal of water and methanol. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether and recrystallized from ethanol to afford the pure 1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione.

Product	Molecular Formula	Molecular Weight	Yield (%)	Melting Point (°C)
1'-Isopropyl-spiro[pyrrolidine-3,2'-quinazoline]-2,4'(1'H,3'H)-dione	C ₁₅ H ₁₇ N ₃ O ₂	271.32	60-75	210-215

Expected Characterization Data:

- ¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (s, 1H, NH), 8.0 (s, 1H, NH), 7.8-7.0 (m, 4H, Ar-H), 4.50 (sept, 1H, J = 6.8 Hz, N-CH), 3.6-3.4 (m, 2H, N-CH₂), 3.0-2.8 (m, 2H, CH₂), 1.20 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 175.0 (C=O), 165.0 (C=O), 148.0, 140.0, 134.0, 128.0, 122.0, 115.0 (Ar-C), 60.0 (spiro-C), 48.0 (N-CH), 45.0 (N-CH₂), 38.0 (CH₂), 20.0 (CH(CH₃)₂).
- IR (KBr, cm⁻¹): 3250 (N-H), 3180 (N-H), 2970, 1700 (C=O), 1660 (C=O), 1600.

Diagrams

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Caption: Synthetic workflow for the preparation of the target spiro-heterocycle.

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Caption: Proposed reaction mechanism for the spiro-quinazoline formation.

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